molecular formula C17H24N2O3 B13889505 tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate

tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate

Katalognummer: B13889505
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: RBJBXCJRCXRYFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate: is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a tert-butyl group, a benzoyl group, and a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 1-benzoyl-3-methyl-pyrrolidine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process and achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and stability under various conditions.

Biology: In biology, this compound may be used in the study of enzyme interactions and protein binding. Its unique structure allows it to interact with biological molecules in specific ways.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs or as a model compound for studying drug interactions.

Industry: In industry, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate
  • tert-butyl N-(1-benzyl-3-methyl-pyrrolidin-3-yl)carbamate

Comparison: tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate is unique due to its specific combination of functional groups and ring structures. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. These differences make it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C17H24N2O3

Molekulargewicht

304.4 g/mol

IUPAC-Name

tert-butyl N-(1-benzoyl-3-methylpyrrolidin-3-yl)carbamate

InChI

InChI=1S/C17H24N2O3/c1-16(2,3)22-15(21)18-17(4)10-11-19(12-17)14(20)13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,21)

InChI-Schlüssel

RBJBXCJRCXRYFK-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCN(C1)C(=O)C2=CC=CC=C2)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.